3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide
Description
Properties
IUPAC Name |
3-chloro-N-ethyl-N-(oxan-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-2-12(10(13)3-6-11)9-4-7-14-8-5-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKJMCJOEDLTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
Biochemical Pathways
Related compounds have been shown to influence dna processes .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound.
Result of Action
Biological Activity
3-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, with the CAS number 2098114-67-9, is an organic compound that has garnered interest in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications based on available literature.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C10H18ClNO |
| Molecular Weight | 219.71 g/mol |
| Purity | Minimum 95% |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interactions with specific biological targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate interaction. This mechanism is crucial in studies aimed at modulating metabolic pathways.
- Receptor Modulation : It may function as an agonist or antagonist in receptor binding assays, influencing cellular signaling pathways, which can be pivotal in drug development for various diseases.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
Preliminary studies have explored the anticancer properties of this compound. For instance, derivatives with similar structures have demonstrated cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy. The structure–activity relationship (SAR) analysis often highlights the importance of specific functional groups in enhancing biological activity.
Case Study: Enzyme Inhibition
A notable study evaluated the enzyme inhibition potential of related compounds. The findings revealed that certain modifications to the tetrahydropyran ring significantly increased inhibitory potency against specific enzymes involved in cancer metabolism. This suggests that structural variations in this compound could lead to enhanced biological activity.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Biological Activity |
|---|---|
| 2-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide | Moderate enzyme inhibition |
| 2-Chloro-N-propyl-N-(tetrahydro-2H-pyran-4-yl)butanamide | Significant anticancer activity |
| 3-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)propanamide | Notable antimicrobial properties |
Comparison with Similar Compounds
Structural Features
Key structural variations among analogs include:
- Position of chlorine : 3-chloro vs. 2-chloro substituents.
- N-substituents : Ethyl, methoxyethyl, methyl, or aromatic groups.
- Additional functional groups: Presence of heterocycles (e.g., indole, pyrimidine) or amino modifications.
Table 1: Structural Comparison
Physicochemical Properties
- Molecular Weight : The target compound (~246.7 g/mol) is lighter than ’s aromatic derivative (480.0 g/mol) but comparable to ’s analog (249.7 g/mol). Lower molecular weight may enhance membrane permeability .
- Solubility : The tetrahydro-2H-pyran-4-yl group (common in all compounds) contributes to hydrophilicity, while ethyl or methoxyethyl substituents () may increase lipophilicity compared to bulkier aromatic groups () .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide typically involves:
- Preparation of a tetrahydro-2H-pyran-4-yl substituted intermediate, often starting from tetrahydro-2H-pyran-4-carboxylate derivatives.
- Introduction of the N-ethyl group via alkylation or amide formation.
- Coupling with a 3-chloropropanoyl moiety to form the final amide.
The key challenge lies in the selective functionalization of the tetrahydropyran ring and the amide bond formation under conditions that preserve the ring integrity.
Preparation of Tetrahydro-2H-pyran-4-yl Intermediates
A common precursor is 1-(tetrahydro-pyran-4-yl)ethanone or related amides, prepared via Grignard reactions and amidation steps:
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Formation of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide | React methyl tetrahydro-2H-pyran-4-carboxylate with N,O-dimethylhydroxylamine hydrochloride in tetrahydrofuran (THF) at -20°C under nitrogen; quench with ammonium chloride solution | 75% | Produces Weinreb amide intermediate for further transformation |
| 2. Grignard addition to Weinreb amide | Add methylmagnesium chloride in THF dropwise at 7°C to the Weinreb amide; quench with ammonium chloride | 75% | Yields 1-(tetrahydro-pyran-4-yl)ethanone, a key ketone intermediate |
| 3. Alternative Grignard reaction | Add methylmagnesium bromide to N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide in THF at -60 to 0°C over 6 hours | 81% | Provides 4-acetyltetrahydro-4H-pyran with high purity after chromatography |
These steps are crucial for introducing the tetrahydropyran ring with a reactive ketone or amide functionality suitable for further modification.
Formation of the Amide with 3-chloropropanoyl Group
The key step to obtain this compound is the coupling of the amine derivative with 3-chloropropanoyl chloride or its equivalent.
- React the tetrahydro-2H-pyran-4-yl amine or its N-ethyl derivative with 3-chloropropanoyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent such as dichloromethane.
- Control temperature between 0°C to room temperature to avoid side reactions.
- Work-up involves aqueous quenching, extraction, drying, and purification by chromatography.
This method ensures selective amide bond formation with good yields and minimal ring degradation.
Summary Table of Preparation Conditions and Yields
| Preparation Step | Reagents | Solvent | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Formation of Weinreb amide | Methyl tetrahydro-2H-pyran-4-carboxylate + N,O-dimethylhydroxylamine hydrochloride | THF | -20°C | 30 min | 75 | Under nitrogen atmosphere |
| Grignard addition (methylmagnesium chloride) | Weinreb amide + MeMgCl | THF | 7°C | 40 min | 75 | Dropwise addition, quench with NH4Cl |
| Grignard addition (methylmagnesium bromide) | Weinreb amide + MeMgBr | THF | -60 to 0°C | 6 h | 81 | Slow addition, column chromatography purification |
| Amide coupling | Tetrahydro-2H-pyran-4-yl amine + 3-chloropropanoyl chloride + base | DCM | 0°C to RT | 1-2 h | Variable (typically 70-85) | Controlled temperature, inert atmosphere |
Analytical and Research Findings
- Purity and Characterization: The intermediates and final product are typically characterized by ^1H NMR, ^13C NMR, and mass spectrometry. For example, 1-(tetrahydro-pyran-4-yl)ethanone shows characteristic ^1H NMR signals at δ 3.98 (m, 2H), 3.42 (m, 2H), 2.15 (s, 3H), confirming the ketone and tetrahydropyran ring protons.
- Solubility and Stability: The compound exhibits high solubility in organic solvents like THF and dichloromethane, facilitating purification steps. The tetrahydropyran ring remains stable under the described reaction conditions.
- Synthetic Accessibility: The synthetic accessibility score is relatively low (~1.69), indicating moderate ease of synthesis using standard laboratory techniques.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
